REACTION_CXSMILES
|
C([N:8](CC1C=CC=CC=1)[CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][N:14]([C:17]2[CH:22]=[CH:21][N:20]=[CH:19][CH:18]=2)[CH2:13][CH2:12]1)C1C=CC=CC=1>C(O)C>[N:20]1[CH:21]=[CH:22][C:17]([N:14]2[CH2:13][CH2:12][CH:11]([CH2:10][CH2:9][NH2:8])[CH2:16][CH2:15]2)=[CH:18][CH:19]=1
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Name
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N,N-Dibenzyl-2-(1-(pyridin-4-yl)piperidin-4-yl)ethanamine
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Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N(CCC1CCN(CC1)C1=CC=NC=C1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
degassed for 30 min with nitrogen
|
Duration
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30 min
|
Type
|
ADDITION
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Details
|
20% Pd(OH)2 (800 mg) was added
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Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered off over Celite
|
Type
|
WASH
|
Details
|
washed with ethanol (200 ml)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)N1CCC(CC1)CCN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |